molecular formula C17H14N6O2S2 B2587390 2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole CAS No. 2097872-17-6

2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole

Cat. No. B2587390
CAS RN: 2097872-17-6
M. Wt: 398.46
InChI Key: KHKROMLBXXDWMP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolopyrimidine ring and a thiazole ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring contains two carbon and three nitrogen atoms, which can readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of reactions. For example, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds similar to "2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole" often focuses on the synthesis of novel heterocyclic compounds that possess potential biological activities. For instance, Abdelriheem et al. (2017) detail the synthesis of pyrazolo[1,5-a]pyrimidines, which are known for their antitrypanosomal activity, indicating a broad interest in these compounds for their antimetabolite properties in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). Pokhodylo et al. (2010) studied transformations in Gewald thiophenes for thienopyrimidine synthesis, highlighting the ongoing research into novel synthetic pathways for pyrimidine derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antibacterial and Antifungal Activities

Compounds within this chemical class have been evaluated for their antimicrobial properties. Gomha et al. (2018) synthesized a series of triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones from thiophenyl derivatives, investigating their antimicrobial activities. Some derivatives showed mild activities against bacterial and fungal species, contributing to the development of new antimicrobial agents (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).

Insecticidal Applications

Research has also extended to the potential insecticidal applications of these compounds. Fadda et al. (2017) explored the synthesis of heterocycles from cyanoacetamide derivatives, testing them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study indicates the broader applicability of such compounds beyond antimicrobial activity to agricultural and pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antituberculous Activity

Additionally, there's interest in the antituberculous activity of these compounds. Titova et al. (2019) synthesized structural analogs targeting tuberculosis, demonstrating the potential of these compounds in the treatment of infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Future Directions

Future research could focus on exploring the biological activity of this compound and developing methods for its synthesis. Triazolopyrimidines have shown promise in a variety of areas, including as antimicrobials and anticancer agents .

properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-10-5-14(23-17(20-10)18-9-19-23)25-11-6-22(7-11)16(24)15-21-12(8-27-15)13-3-2-4-26-13/h2-5,8-9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKROMLBXXDWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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